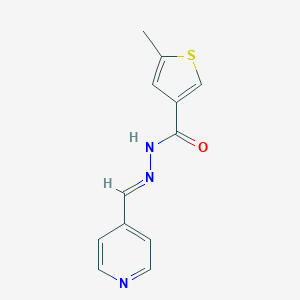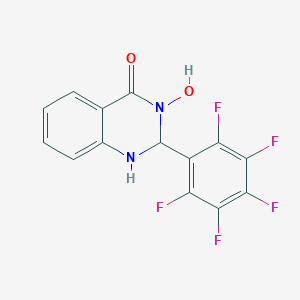
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is a derivative of quinazoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. The synthesis of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex process that involves several steps.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is its potent anti-cancer properties. This makes it a valuable compound for studying cancer therapy. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to study its potential use in treating other diseases such as inflammatory bowel disease and multiple sclerosis. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves several steps. The first step is the preparation of 2-(pentafluorophenyl)aniline, which is achieved by reacting pentafluorobenzonitrile with aniline in the presence of a palladium catalyst. The resulting product is then reacted with ethyl glyoxylate in the presence of a base to form the intermediate 3-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one. Finally, this intermediate is treated with sodium borohydride to form 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
Aplicaciones Científicas De Investigación
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potent anti-cancer properties and has been studied extensively for its potential use in cancer therapy. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2O2/c15-8-7(9(16)11(18)12(19)10(8)17)13-20-6-4-2-1-3-5(6)14(22)21(13)23/h1-4,13,20,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPFANHCDNJQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=C(C(=C3F)F)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455720.png)

![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-furohydrazide](/img/structure/B455726.png)
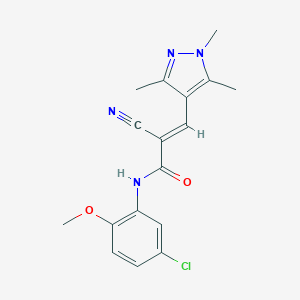
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)
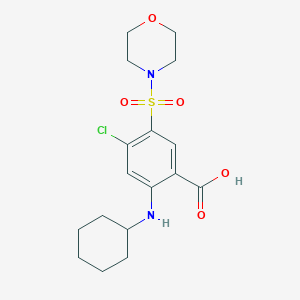
![2-ethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]hexanamide](/img/structure/B455733.png)
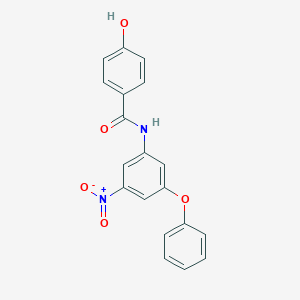
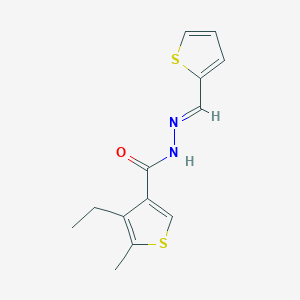

![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)
